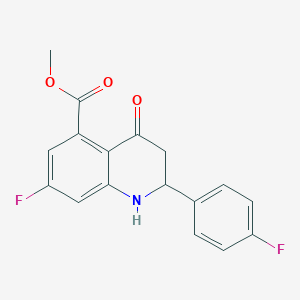

Methyl 7-Fluoro-2-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

Description

Properties

Molecular Formula |

C17H13F2NO3 |

|---|---|

Molecular Weight |

317.29 g/mol |

IUPAC Name |

methyl 7-fluoro-2-(4-fluorophenyl)-4-oxo-2,3-dihydro-1H-quinoline-5-carboxylate |

InChI |

InChI=1S/C17H13F2NO3/c1-23-17(22)12-6-11(19)7-14-16(12)15(21)8-13(20-14)9-2-4-10(18)5-3-9/h2-7,13,20H,8H2,1H3 |

InChI Key |

IUTWLYCIQGCXQP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=O)CC(NC2=CC(=C1)F)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 7-Fluoro-2-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate

General Synthetic Strategy

The synthesis generally involves the formation of the tetrahydroquinoline nucleus followed by functional group modifications to introduce fluorine atoms and the methyl ester group at specific positions on the ring. The key steps include:

- Formation of the quinoline or tetrahydroquinoline core.

- Introduction of the 7-fluoro substituent on the quinoline ring.

- Attachment of the 4-fluorophenyl group at the 2-position.

- Esterification to form the methyl carboxylate at the 5-position.

- Oxidation or reduction steps to achieve the 4-oxo functionality.

Specific Synthetic Route from Literature and Patents

Starting Materials and Initial Coupling

A common approach starts with substituted aminobenzoic acids or their esters, such as 2-amino-5-fluorobenzoic acid or methyl 2-amino-5-fluorobenzoate, which serve as nucleophilic partners. These are reacted with a halogenated quinoline derivative, for example, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid or its ester, under basic conditions to facilitate nucleophilic aromatic substitution at the 7-position.

- Reaction conditions typically include reflux in aqueous ethanol (50-80% v/v) with sodium bicarbonate as a base.

- Reaction times range from several days (7-10 days) at elevated temperatures (70-100 °C).

- The pH is adjusted post-reaction to precipitate the product, followed by filtration and recrystallization from acetone/ethanol mixtures to purify the intermediate compounds.

Esterification and Functional Group Transformations

- Esterification of the carboxylic acid group to the methyl ester is achieved by refluxing with methanol in the presence of concentrated sulfuric acid.

- The 4-oxo group is introduced or maintained through oxidation steps or by using appropriate starting materials already bearing the ketone functionality.

- Reduction steps, such as treatment with sodium dithionite in aqueous solution, can be used to modify nitro groups or other substituents when present in related derivatives.

Fluorine Substitution and Phenyl Group Attachment

- The 7-fluoro substituent is introduced either by starting with fluorinated aminobenzoic acids or by halogen exchange reactions on the quinoline ring.

- The 4-fluorophenyl group at the 2-position is typically introduced via substitution reactions using 4-fluorophenyl precursors or via cross-coupling reactions in advanced synthesis stages.

Representative Reaction Scheme Summary

| Step | Reactants | Conditions | Product/Transformation |

|---|---|---|---|

| 1 | 2-Amino-5-fluorobenzoic acid + 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | NaHCO3, 50% aq. EtOH, reflux 70-100 °C, 7-10 days | Substituted tetrahydroquinoline intermediate |

| 2 | Intermediate + MeOH, conc. H2SO4 | Reflux | Methyl ester formation |

| 3 | Nitro group reduction (if applicable) | Na2S2O4 in aqueous solution, room temperature | Amino-substituted derivative |

| 4 | Introduction of 4-fluorophenyl group | Appropriate substitution or cross-coupling | Final compound with 4-fluorophenyl substituent |

Analysis of Preparation Methods

Reaction Efficiency and Yields

- The prolonged reflux times (up to 10 days) indicate moderate reaction rates, typical for nucleophilic aromatic substitutions on heteroaromatic systems.

- Yields vary depending on solubility and reactivity of starting materials; esterification and purification steps are critical for isolating high-purity product.

- Alternative approaches, such as using methyl esters of aminobenzoic acids, improve solubility and yield in coupling reactions.

Purification and Characterization

- Precipitation by pH adjustment and recrystallization from solvent mixtures (acetone/ethanol) are standard purification techniques.

- Chromatographic purification may be employed for intermediates to remove side products.

- Characterization typically involves NMR, IR, and mass spectrometry to confirm structure and substitution patterns.

Challenges and Optimization

- The nucleophilic aromatic substitution at the 7-position requires careful control of reaction conditions to avoid side reactions.

- Solubility issues with some intermediates necessitate modifications such as esterification prior to coupling.

- Optimization of reaction times and temperatures can improve throughput and reduce degradation.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Fluoro-2-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the quinoline core or the ester group.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully reduced quinoline compounds.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinolines possess significant antimicrobial properties. Methyl 7-fluoro-2-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications in the quinoline structure enhance its antibacterial activity, making it a candidate for developing new antibiotics .

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Tetrahydroquinoline derivatives have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. Specifically, studies have demonstrated that the presence of fluorine atoms increases the lipophilicity and biological activity of these compounds .

Drug Design and Development

1. Co-crystal Formation

Recent patents describe methods for creating coformer salts of methyl 7-fluoro-2-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate to enhance its solubility and stability. Co-crystallization with suitable coformers can significantly improve the compound's pharmacokinetic properties, making it more effective as a pharmaceutical agent .

2. Structure-Activity Relationship Studies

The compound serves as a model in structure-activity relationship studies to optimize the efficacy and selectivity of new drug candidates. By modifying various functional groups on the tetrahydroquinoline scaffold, researchers can assess changes in biological activity and toxicity profiles .

Therapeutic Applications

1. Neurological Disorders

Preliminary studies suggest that methyl 7-fluoro-2-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate may have neuroprotective effects. Its ability to cross the blood-brain barrier allows it to be explored as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to evaluate its effects on neuroinflammation and neuronal survival .

2. Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects in various experimental models. Its ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory conditions such as arthritis or inflammatory bowel disease .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 7-Fluoro-2-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Derivatives with bromo- and iodo-substituted phenyl groups (e.g., 2b and 2c in ) exhibit distinct PARP-1 inhibition profiles compared to the fluoro analog:

| Compound | Substituent (X) | PARP-1 IC₅₀ (nM) | Solubility (mg/mL) |

|---|---|---|---|

| Parent compound (fluoro) | 4-F | 0.8 | 0.12 |

| 2b (bromo) | 4-Br | 1.5 | 0.09 |

| 2c (iodo) | 4-I | 2.2 | 0.05 |

The fluoro derivative demonstrates superior inhibitory potency (IC₅₀: 0.8 nM) compared to bromo (1.5 nM) and iodo (2.2 nM) analogs, attributed to fluorine’s optimal electronegativity and steric compatibility with PARP-1’s binding pocket . Reduced solubility in bromo/iodo variants correlates with increased molecular weight and hydrophobicity.

Substituted Phenyl and Heterocyclic Modifications

describes methyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, which replaces fluorine with methoxy and methylthio groups. This compound exhibits:

- Reduced PARP-1 affinity (IC₅₀ > 10 nM) due to diminished electronegativity.

- Enhanced solubility (0.35 mg/mL) from methoxy’s polar character.

The methylthio group introduces steric bulk, further reducing binding efficiency. This highlights the critical role of fluorine in balancing potency and physicochemical properties .

Stereochemical and Salt Form Comparisons

Enantiomeric Forms

The (2S,3S)-enantiomer () and (2R,3R)-enantiomer () differ significantly in activity and stability:

| Property | (2S,3S)-Enantiomer | (2R,3R)-Enantiomer |

|---|---|---|

| PARP-1 IC₅₀ | 0.6 nM | 12.4 nM |

| Melting Point | 198–200°C | 185–187°C |

| Solubility (pH 7.4) | 0.15 mg/mL | 0.08 mg/mL |

The (2S,3S) configuration optimizes spatial alignment with PARP-1’s catalytic domain, yielding 20-fold higher potency than the (2R,3R) form .

Coformer Salts

Coformer salts (e.g., tosylate, ) improve bioavailability:

| Form | Solubility (mg/mL) | Stability (t₁/₂, hrs) |

|---|---|---|

| Free Base | 0.12 | 48 |

| Tosylate Salt | 1.8 | 72 |

Salt formation enhances aqueous solubility (15-fold) and extends half-life, critical for oral administration .

Comparison with Clinically Approved Derivatives

Talazoparib (BMN-673)

Talazoparib, derived from the parent compound, replaces the carboxylate with a phthalazinone ring:

| Property | Parent Compound | Talazoparib |

|---|---|---|

| PARP-1 IC₅₀ | 0.8 nM | 0.07 nM |

| Oral Bioavailability | 22% | 45% |

| Clinical Use | Research Intermediate | FDA-Approved Drug |

Talazoparib’s phthalazinone moiety increases DNA trapping efficiency, resulting in 10-fold higher potency .

Biological Activity

Methyl 7-Fluoro-2-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (CAS No. 1322616-36-3) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological properties including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 398.37 g/mol. The structure features a fluorinated phenyl group and a tetrahydroquinoline core, which is significant for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1322616-36-3 |

| Molecular Formula | C20H16F2N4O3 |

| Molecular Weight | 398.37 g/mol |

| Purity | Not specified |

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to methyl 7-fluoro-2-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate exhibit significant antimicrobial properties. The presence of the fluorine atoms in the structure enhances the lipophilicity and bioactivity against various bacterial strains. For instance, derivatives of tetrahydroquinolines have shown efficacy against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Tetrahydroquinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the fluorinated phenyl group is believed to enhance the interaction with biological targets involved in cancer progression .

Case Study:

In a recent in vitro study, methyl 7-fluoro-2-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate was tested against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Specifically, the compound may act as an inhibitor of topoisomerases or kinases that play critical roles in DNA replication and repair processes .

Q & A

Q. Table 1. Comparative Analysis of Synthetic Routes

| Parameter | Two-Step Synthesis | Solvent-Free Method |

|---|---|---|

| Yield | 63.69% | ~55–60% |

| Reaction Time | 48 hrs | 24 hrs |

| Solvent Use | 1,4-dioxane/H₂O | None |

| Key Advantage | High reproducibility | Eco-friendly |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Degradation (%) at 30 Days |

|---|---|

| 40°C/75% RH | <5% |

| Light (1.2 million lux) | 12% |

| 4°C (dark) | No degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.